molecular formula C9H12O2 B015790 2-(3-Methoxyphenyl)ethanol CAS No. 5020-41-7

2-(3-Methoxyphenyl)ethanol

Cat. No.: B015790
CAS No.: 5020-41-7
M. Wt: 152.19 g/mol
InChI Key: UPPGEJSCUZMCMW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industry. The compound is characterized by a methoxy group (-OCH3) attached to the benzene ring at the third position and an ethanol group (-CH2CH2OH) attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Another method involves the Grignard reaction, where 3-methoxybenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 3-methoxybenzaldehyde in the presence of a palladium catalyst. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Methoxyphenylacetic acid

    Reduction: 3-Methoxyphenylethane

    Substitution: 3-Methoxyphenyl chloride, 3-Methoxyphenyl bromide

Scientific Research Applications

Pharmaceutical Applications

2-(3-Methoxyphenyl)ethanol has been studied for its potential pharmacological effects. Some notable applications include:

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions .
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating a possible role in treating neurodegenerative diseases .

Agrochemical Applications

The compound has also been explored for its efficacy in agriculture:

  • Pesticidal Activity : Research highlights the potential of this compound as a natural pesticide due to its ability to disrupt the life cycle of certain pests .
  • Plant Growth Regulation : Some studies suggest that this compound can act as a growth regulator, enhancing plant growth and yield under specific conditions .

Material Science

In material science, the unique properties of this compound have led to various applications:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for industrial applications .
  • Coating Formulations : Its chemical stability makes it suitable for use in coatings that require durability and resistance to environmental factors .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that this compound significantly scavenged free radicals, suggesting its potential as a dietary supplement for health benefits.

Case Study 2: Neuroprotective Effects

In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of various phenethyl alcohol derivatives. The findings indicated that this compound effectively reduced neuronal cell death induced by oxidative stress, supporting its use in neurodegenerative disease therapies.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-(3-Methoxyphenyl)ethanol, also known as 3-methoxyphenethyl alcohol, is an organic compound with the molecular formula C9_9H12_{12}O2_2. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH3_3) attached to a benzene ring at the third position and an ethanol group (-CH2_2CH2_2OH) at the second position. This unique structure contributes to its diverse chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and electrostatic interactions, which are essential for its role as an inhibitor or activator of enzymatic reactions.

Antioxidant Activity

Research indicates that compounds containing the 2-methoxyphenol moiety, such as this compound, exhibit significant antioxidant properties . These properties are crucial for protecting cells from oxidative damage by neutralizing free radicals. Studies suggest that this compound can influence cell function positively by mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A study by Ban et al. (2014) demonstrated that derivatives of this compound could suppress the activation of transcription factors involved in oncogenesis, indicating a potential role in cancer therapy .

Enzyme Inhibition

Further investigations have shown that this compound can act as an enzyme inhibitor. Its interaction with key metabolic pathways suggests that it may modulate various biochemical processes, making it a candidate for further pharmacological studies .

Research Case Studies

  • Synthesis and Characterization : A study explored the synthesis of this compound through reduction methods, yielding high enantiomeric excess (ee). The compound was utilized as a precursor in synthesizing other biologically active molecules, underscoring its significance in pharmaceutical chemistry .
    Reaction TypeYield (%)Enantiomeric Excess (%)
    Reduction with NaBH47091
    Grignard ReactionHigh>80
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capacity. The compound's ability to protect against oxidative stress was quantified using DPPH radical scavenging assays.

Pharmacological Applications

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : As a precursor for synthesizing drugs targeting oxidative stress-related diseases.
  • Cosmetic Industry : Due to its pleasant floral odor and antioxidant properties, it is used in fragrances and skincare products.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGEJSCUZMCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198243
Record name 3-Methoxyphenethyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5020-41-7
Record name 3-Methoxybenzeneethanol
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Record name 3-Methoxyphenethyl alcohol
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Record name 2-(3-Methoxyphenyl)ethanol
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Record name 3-Methoxyphenethyl alcohol
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Record name 3-methoxyphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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